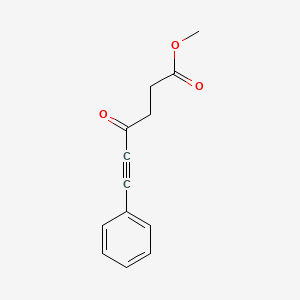

Methyl 4-oxo-6-phenylhex-5-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59700-84-4 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 4-oxo-6-phenylhex-5-ynoate |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |

InChI Key |

VIVMTESOZUPDNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for Methyl 4 Oxo 6 Phenylhex 5 Ynoate and Its Analogues

Convergent Synthesis Approaches

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then joined together in the final stages. This approach is often efficient for creating complex structures.

Palladium-Catalyzed Coupling Reactions for Ynone Formation

The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgmdpi.com In the context of synthesizing Methyl 4-oxo-6-phenylhex-5-ynoate, this would involve the reaction of phenylacetylene (B144264) with an appropriate acid chloride, such as 3-(methoxycarbonyl)propanoyl chloride.

The generally accepted mechanism for this transformation involves the oxidative addition of the acid chloride to the palladium(0) catalyst, followed by a reaction with the copper-activated alkyne. mdpi.com Subsequent reductive elimination yields the desired ynone and regenerates the palladium(0) catalyst. mdpi.com Various palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. libretexts.org Research has also demonstrated the effectiveness of phosphane-free palladacycles and even ligandless palladium acetate (B1210297) under specific conditions. acs.orgnih.gov These copper-free methods offer a simpler alternative for the synthesis of ynones. acs.orgnih.gov

| Catalyst System | Reactants | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Acid Chloride, Terminal Alkyne | Triethylamine | Toluene | Classic Sonogashira conditions. mdpi.com | mdpi.com |

| Phosphane-free oxime-derived palladacycle | Acid Chloride, Terminal Alkyne | Triethylamine | Toluene | Copper-free and efficient. acs.orgnih.gov | acs.orgnih.gov |

| Pd(OAc)₂ (ligandless) | Acid Chloride, Terminal Alkyne | Not specified | Toluene | Can be performed at room temperature or with microwave irradiation. acs.orgnih.gov | acs.orgnih.gov |

| Dipyridylpalladium complex | Aryl Iodide/Bromide, Terminal Alkyne | TBAA or Pyrrolidine | NMP or Water | Copper-free, can be run at room temperature or in refluxing water. wikipedia.org | wikipedia.org |

Reactions Involving Lithium Acetylides or Grignard Reagents with Suitable Electrophiles

A classic approach to ynone synthesis involves the reaction of a metal acetylide with a suitable electrophile. datapdf.com Phenylacetylene can be deprotonated with a strong base like n-butyllithium to form lithium phenylacetylide. This potent nucleophile can then react with an electrophile such as methyl 3-(chloroformyl)propanoate to yield this compound. Similarly, a Grignard reagent derived from phenylacetylene can be used.

However, a significant challenge with using highly reactive electrophiles like acid chlorides is the potential for a second addition of the organometallic reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. chemistrysteps.commasterorganicchemistry.com To circumvent this, less reactive electrophiles such as Weinreb amides are often employed. whiterose.ac.uk The reaction of lithium phenylacetylide with a Weinreb amide derived from monomethyl succinate (B1194679) provides a more controlled route to the desired ynone. whiterose.ac.uk The use of Grignard reagents with esters also leads to tertiary alcohols, as the intermediate ketone is more reactive than the starting ester. chemistrysteps.comyoutube.com

Ynonylation of Acyl Radicals via Electro-induced Homolysis

A more modern and metal-free approach to ynone synthesis involves the electrochemical generation of acyl radicals. organic-chemistry.orgnih.govacs.org In this method, a carboxylic acid derivative, such as a 4-acyl-1,4-dihydropyridine (DHP) derived from monomethyl succinate, undergoes electro-induced homolysis to form an acyl radical. organic-chemistry.orgnih.govacs.org This radical then reacts with a hypervalent iodine(III) reagent to produce the target ynone. organic-chemistry.orgnih.govacs.org This technique is notable for its mild reaction conditions and tolerance of a wide range of functional groups, including halides and carboxylates. organic-chemistry.orgnih.govacs.org

Divergent Synthetic Routes from Precursors

Divergent synthesis starts from a common precursor and, through different reaction pathways, leads to a variety of related compounds.

Transformation of Methyl Hydrogen Succinate Derivatives

Methyl hydrogen succinate, also known as monomethyl succinate, is a key precursor for the synthesis of this compound. google.com This readily available starting material can be activated in several ways to facilitate the introduction of the phenylacetylene moiety.

One common strategy is to convert the carboxylic acid group of monomethyl succinate into a more reactive species. For example, treatment with thionyl chloride or oxalyl chloride will produce the corresponding acyl chloride, methyl 3-(chloroformyl)propanoate. As discussed previously, this acyl chloride can then be coupled with phenylacetylene using palladium catalysis (Sonogashira reaction) or by reaction with lithium phenylacetylide.

Alternatively, the carboxylic acid can be converted to a Weinreb amide. This transformation provides a stable intermediate that reacts cleanly with organometallic reagents like lithium phenylacetylide to give the ynone without the risk of over-addition.

Strategies Utilizing Phenylacetylene and its Analogues

Phenylacetylene is the other crucial building block for the synthesis of this compound. Its terminal alkyne proton is acidic enough to be removed by a strong base, creating a powerful nucleophile.

As detailed in section 2.1.2, the formation of lithium phenylacetylide or a phenylacetylene Grignard reagent allows for nucleophilic attack on an appropriate electrophile derived from monomethyl succinate.

Furthermore, phenylacetylene is a key participant in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov In the Sonogashira reaction, phenylacetylene couples directly with an activated form of monomethyl succinate, such as its acyl chloride, in the presence of a palladium catalyst and a copper co-catalyst. mdpi.com Variations of this reaction have been developed that are copper-free, broadening the applicability and simplifying the reaction conditions. acs.orgnih.gov

| Strategy | Key Precursors | Key Reactions | Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Phenylacetylene, Methyl 3-(chloroformyl)propanoate | Sonogashira Coupling | High efficiency, functional group tolerance. acs.orgnih.gov | mdpi.comacs.orgnih.gov |

| Organometallic Addition | Phenylacetylene, Monomethyl succinate derivative (e.g., Weinreb amide) | Nucleophilic Acyl Substitution | Controlled addition, avoids over-reaction. whiterose.ac.uk | whiterose.ac.uk |

| Electro-induced Homolysis | 4-Acyl-1,4-dihydropyridine (from monomethyl succinate), Hypervalent iodine reagent | Radical Ynonylation | Metal-free, mild conditions. organic-chemistry.orgnih.govacs.org | organic-chemistry.orgnih.govacs.org |

Horner-Wadsworth-Emmons Reaction as a Key Enone Precursor Step

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, particularly for producing α,β-unsaturated carbonyl compounds, which include enones. youtube.comthieme-connect.com This reaction offers significant advantages over the classical Wittig reaction, primarily because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying product purification. wikipedia.org The HWE reaction employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. thieme-connect.comwikipedia.org

The reaction mechanism begins with the deprotonation of a phosphonate (B1237965) ester by a base to form a stabilized phosphonate carbanion. youtube.comwikipedia.org This carbanion then undergoes a nucleophilic attack on the carbonyl group of an aldehyde or ketone. youtube.comnrochemistry.com The resulting intermediate cyclizes to form an oxaphosphetane, which then decomposes to yield the alkene and the phosphate (B84403) byproduct. youtube.com A critical feature of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgnrochemistry.com This selectivity arises because the elimination step is typically the rate-determining step, and the transition state leading to the trans-olefin is sterically more favorable and lower in energy. nrochemistry.com

In the context of synthesizing a precursor for this compound, the HWE reaction is instrumental in constructing the enone backbone. A plausible route would involve the reaction of a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate, with phenylpropynal. The phosphonate carbanion, generated by a suitable base (e.g., sodium ethoxide), would attack the aldehyde, leading to the formation of the corresponding α,β-unsaturated enone, a direct precursor that contains the required carbon framework. The inherent (E)-selectivity of the HWE reaction is a key advantage in controlling the geometry of the newly formed double bond. wikipedia.orgyoutube.com

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. | wikipedia.org |

| Product | Predominantly (E)-alkenes. | wikipedia.orgnrochemistry.com |

| Byproduct | Water-soluble dialkyl-phosphate salts. | wikipedia.org |

| Mechanism | Nucleophilic addition followed by formation and elimination of an oxaphosphetane intermediate. | youtube.comwikipedia.org |

| Advantages | High (E)-stereoselectivity, ease of byproduct removal, more nucleophilic carbanion. | thieme-connect.comwikipedia.org |

Stereoselective and Asymmetric Synthesis of Related Chiral Scaffolds

The introduction of stereocenters with high levels of control is a paramount objective in contemporary organic synthesis. For molecules related to this compound, which possess prochiral ketones, the development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure or enriched compounds. These chiral building blocks are invaluable in various fields of chemical research.

Chiral Catalyst-Mediated Reductions of Enone Intermediates (e.g., CBS-oxazaborolidine)

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation, and the Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method to achieve this with high enantioselectivity. wikipedia.orgalfa-chemistry.com The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). wikipedia.orgnrochemistry.com

The mechanism of the CBS reduction involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. nrochemistry.com The ketone binds to the catalyst in a sterically controlled manner, preferentially exposing one of its prochiral faces to the hydride transfer. This transfer occurs via a six-membered transition state, leading to the formation of the chiral alcohol with predictable stereochemistry. nrochemistry.com The CBS reduction is effective for a broad range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated enone systems. wikipedia.org

For an enone precursor to this compound, the CBS reduction offers a direct pathway to a chiral allylic alcohol. The choice of the enantiomer of the CBS catalyst determines which enantiomer of the alcohol is produced, providing access to either stereoisomer. alfa-chemistry.comorganic-chemistry.org High enantiomeric excesses (ee) are often achieved, although reaction conditions such as temperature and the strict exclusion of water are critical for optimal results. wikipedia.org In situ generation of the catalyst from chiral lactam alcohols has also been developed as a practical alternative to using the isolated catalyst, which can improve reproducibility. nih.govorganic-chemistry.org

Table 2: Performance of In Situ Generated Oxazaborolidine Catalyst in Ketone Reduction organic-chemistry.org

| Ketone Substrate | Product Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Acetophenone | 96% | 98% |

| 1-Tetralone | 95% | 99% |

| Propiophenone | 98% | 99% |

| Isobutyrophenone | 91% | 99% |

Data derived from studies on the practical enantioselective reduction of ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane. organic-chemistry.org

Substrate-Controlled Diastereoselective Transformations

When a molecule already contains one or more stereocenters, these can direct the stereochemical outcome of subsequent reactions, a principle known as substrate control. In the context of synthesizing analogues of this compound, if a chiral center is present elsewhere in the molecule, the reduction of the keto group can proceed with high diastereoselectivity. This is a common strategy for building up complex molecules with multiple contiguous stereocenters. acs.org

The diastereoselective reduction of α-substituted β-keto esters is a well-studied example of this principle. benthamdirect.com The existing stereocenter at the α-position influences the facial selectivity of the hydride attack on the β-carbonyl group. The choice of reducing agent and the use of chelating or non-chelating Lewis acids can significantly influence the diastereomeric ratio (dr) of the resulting syn- or anti-β-hydroxy ester products. benthamdirect.com For instance, chelation control, often achieved with reagents like zinc or titanium tetrachloride, can lock the conformation of the substrate, leading to a predictable and highly selective reduction. benthamdirect.com Conversely, non-chelating conditions might favor the alternative diastereomer. This approach allows for the synthesis of specific diastereomers on demand by carefully selecting the reaction conditions. nih.gov

An iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangement of β-keto esters has been shown to proceed in a stereocontrolled manner, enabling the formation of cyclic ketones with two adjacent stereocenters, including a quaternary carbon, with high diastereoselectivity. acs.org The steric bulk of ester groups can also influence the diastereoselectivity, with larger groups often leading to higher selectivity. acs.org

Table 3: Examples of Diastereoselective Reductions of α-Substituted β-Keto Esters benthamdirect.com

| Substrate | Reducing System | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| α-Methyl-β-keto ester | TiCl₄ / py·BH₃ | >99:1 | benthamdirect.com |

| α-Phenyl-β-keto ester | TiCl₄ / py·BH₃ | 99:1 | benthamdirect.com |

| α-Isopropyl-β-keto ester | LiEt₃BH / CeCl₃ | 1:99 | benthamdirect.com |

This table illustrates how different reagent combinations can be used to selectively generate either syn or anti diastereomers in the reduction of α-substituted β-keto esters. benthamdirect.com

Deracemization Strategies and Enantioselective Pathways

Deracemization is an elegant strategy for converting a racemic mixture into a single, enantiomerically pure compound, theoretically achieving a 100% yield. This contrasts with classical resolution, which has a maximum yield of 50%. Developing catalytic deracemization methods for carbonyl compounds is a significant challenge due to the principle of microscopic reversibility. nih.gov However, recent advances have provided novel enantioselective pathways.

One innovative strategy for the α-deracemization of ketones involves a photoredox-catalyzed deprotonation followed by an enantioselective protonation. nih.gov In this process, a single chiral photocatalyst, upon irradiation with visible light, orchestrates the entire sequence. It facilitates the deprotonation of one enantiomer of the racemic ketone and then mediates a stereocontrolled protonation of the resulting enolate, leading to an enrichment of the other enantiomer. This method has been successfully applied to pyridylketones, achieving high enantiomeric excesses. nih.gov

Another photochemical approach involves the deracemization of α-branched aldehydes via the E/Z isomerization of an enamine intermediate. researchgate.net The racemic aldehyde is converted into a chiral enamine, which then undergoes photosensitized E/Z isomerization. One of the geometric isomers is preferentially protonated to regenerate the starting material, while the other leads to the enantioenriched product, effectively converting the racemate into a single enantiomer. While these methods have been demonstrated on specific classes of carbonyl compounds, they represent the frontier of enantioselective synthesis and could potentially be adapted for the deracemization of intermediates in the synthesis of this compound analogues. nih.govresearchgate.net

Derivatives, Analogues, and Structural Modifications of Methyl 4 Oxo 6 Phenylhex 5 Ynoate

Systematic Variation of the Phenyl Substituent

The aromatic ring of Methyl 4-oxo-6-phenylhex-5-ynoate is a prime target for modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Electron-Donating and Electron-Withdrawing Groups

The substitution of the phenyl ring with various functional groups has been a key strategy in the development of new derivatives. In the synthesis of novel pyrimidine-derived α-amino acids, ynone intermediates analogous to this compound have been prepared with both electron-donating and electron-withdrawing substituents on the phenyl ring. For instance, derivatives featuring a 4-cyanophenyl (4-NCPh) group, which is strongly electron-withdrawing, have been synthesized. These modifications have been shown to influence the photoluminescent properties of the resulting heterocyclic systems. Pyrimidines with weakly donating phenyl groups or electron-withdrawing 4-cyanophenyl substituents at the C4-position displayed weak fluorescence.

Polycyclic Aromatic Analogues (e.g., Naphthyl Derivatives)

Replacing the phenyl group with larger, polycyclic aromatic systems, such as a naphthyl group, represents a significant structural modification. While specific literature detailing the synthesis of "Methyl 4-oxo-6-(naphthalen-yl)hex-5-ynoate" is not abundant, the established synthetic methodologies are well-suited for creating such analogues. The key synthetic step for this class of compounds often involves the reaction of a lithiated alkyne with a Weinreb amide. Therefore, by substituting phenylacetylene (B144264) with a lithiated naphthylacetylene, it is feasible to generate the corresponding naphthyl-containing ynone intermediate. This approach opens the door to a wide range of polycyclic aromatic hydrocarbon (PAH) derivatives, which are of interest for their unique electronic and photophysical properties. The synthesis of various PAH derivatives is an active area of research, particularly for applications in materials science.

Modifications of the Alkyl Chain and Ester Group

Structural diversity has also been achieved by modifying the aliphatic chain and the ester functionality of the parent compound. A notable strategy involves the use of amino acids as the backbone, which introduces new functional groups and alters the ester component.

In a well-documented synthesis of pyrimidine-derived α-amino acids, the process begins not with a simple ketoester but with an L-aspartic acid derivative. Specifically, N-Boc L-aspartic acid t-butyl ester is converted into a Weinreb amide, namely tert-butyl (2S)-(tert-butoxycarbonylamino)-4-[methoxy(methyl)amino]-4-oxobutanoate. This precursor already incorporates significant modifications:

Ester Group: A tert-butyl ester is used in place of a methyl ester, which can offer different hydrolytic stability and steric properties.

Alkyl Chain: The C2 position of the chain is substituted with a protected amino group (N-Boc), effectively building the molecule on an amino acid scaffold.

The subsequent reaction of this Weinreb amide with lithium phenylacetylide yields tert-butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate, a direct analogue of the title compound with these modifications integrated.

Introduction and Control of Stereogenic Centers

The synthesis of enantiomerically pure compounds is a critical aspect of modern medicinal and materials chemistry. The inherent chirality of biological building blocks is often leveraged to control the stereochemistry of synthetic targets.

The use of L-aspartic acid as a starting material is a prime example of this approach. By beginning with a naturally occurring, enantiopure amino acid, a stereogenic center is installed at the C2 position of the molecule from the outset. The resulting intermediate, tert-butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate, and all subsequent derivatives, therefore, possess a defined (S)-configuration at this position. This strategy provides excellent control over the stereochemistry of the final products, which is crucial for studying their interaction with biological systems or for applications in chiral materials.

Transformation into Functionalized Heterocyclic Systems

One of the most powerful applications of ynones like this compound is their use as precursors for the synthesis of complex heterocyclic structures. The electrophilic nature of the ynone moiety makes it highly reactive towards a variety of nucleophiles, enabling the construction of diverse ring systems.

Advanced Spectroscopic Characterization Techniques and Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

High-field ¹H NMR spectroscopy of Methyl 4-oxo-6-phenylhex-5-ynoate provides precise information on the arrangement of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the different types of protons present.

The protons of the phenyl group typically appear as a multiplet in the aromatic region, around 7.31-7.24 ppm. The methyl ester protons (-OCH₃) are observed as a sharp singlet at approximately 3.71 ppm. The methylene (B1212753) protons adjacent to the ester group (-CH₂-COOCH₃) and those adjacent to the ketone (-CH₂-C=O) would have characteristic chemical shifts and would likely show coupling to each other, appearing as triplets.

Table 1: ¹H NMR Chemical Shift and Coupling Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.31-7.24 | Multiplet |

| -OCH₃ | 3.71 | Singlet |

| -CH₂- (adjacent to ester) | * | Triplet |

| -CH₂- (adjacent to ketone) | * | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is typically found downfield, around 172.8 ppm, while the ketone carbonyl carbon appears at a higher field, around 190-200 ppm. The sp-hybridized carbons of the alkyne group show characteristic signals in the range of 80-90 ppm. The carbons of the phenyl ring appear in the aromatic region (120-140 ppm), and the methyl ester carbon gives a signal around 52.7 ppm. The sp³-hybridized methylene carbons would be observed further upfield.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Hybridization | Chemical Shift (δ, ppm) |

|---|---|---|

| Ester C=O | sp² | ~172.8 |

| Ketone C=O | sp² | ~190-200 |

| Phenyl C | sp² | 120-140 |

| Alkyne C | sp | 80-90 |

| -OCH₃ | sp³ | ~52.7 |

| -CH₂- (adjacent to ester) | sp³ | * |

| -CH₂- (adjacent to ketone) | sp³ | * |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the two methylene groups in the hexanoate (B1226103) chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons and heteroatoms, such as connecting the methyl ester protons to the ester carbonyl carbon and the methylene protons to the adjacent carbonyl and alkyne carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While less critical for a relatively flexible molecule like this, it can confirm through-space interactions.

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques is standard practice for the structural elucidation of such compounds. youtube.comyoutube.come-bookshelf.de

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental formula. For this compound (C₁₃H₁₂O₃), the calculated exact mass is 216.0786 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃), the loss of the methyl ester group (-COOCH₃), or cleavage at the bonds adjacent to the carbonyl groups. Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netekb.eg

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an essential analytical method for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. The resulting spectrum displays absorption bands that correspond to the specific vibrational frequencies of the bonds present in the molecule. For this compound, the IR spectrum provides a clear "fingerprint," confirming the presence of its key functional groups: a ketone, an ester, an internal alkyne, and a phenyl group.

The analysis of the IR spectrum focuses on the characteristic stretching and bending vibrations. The carbonyl (C=O) groups of the ketone and ester functionalities result in strong, sharp absorption bands in the 1660-1770 cm⁻¹ region. libretexts.org Specifically, a saturated aliphatic ketone typically shows an absorption peak around 1715 cm⁻¹. libretexts.orgpressbooks.pub The ester carbonyl group generally absorbs at a slightly higher frequency, around 1735 cm⁻¹. libretexts.orgdummies.com The presence of conjugation with a double bond or an aromatic ring can lower these frequencies by about 30 cm⁻¹ and 25 cm⁻¹, respectively. libretexts.orgpressbooks.pub

The internal carbon-carbon triple bond (C≡C) of the alkyne gives rise to a stretching absorption in the 2100 to 2260 cm⁻¹ range. libretexts.orgpressbooks.pub This peak is often of medium to weak intensity. dummies.com Aromatic rings, such as the phenyl group in this compound, exhibit characteristic C-H stretching vibrations from approximately 3020 to 3100 cm⁻¹ and C=C stretching absorptions between 1450 and 1600 cm⁻¹. libretexts.org Saturated C-H bonds in the molecule's backbone will also show strong absorptions in the 2850 to 2960 cm⁻¹ range. pressbooks.pub

Interactive Table: Characteristic IR Absorption Ranges for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1715 | Strong |

| C=O (Ester) | Stretching | 1735 | Strong |

| C≡C (Internal Alkyne) | Stretching | 2100 - 2260 | Weak to Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | 3020 - 3100 | Medium |

| Saturated C-H | Stretching | 2850 - 2960 | Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

Optical Rotation and Circular Dichroism (CD) for Chiral Purity and Configuration Determination

This compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Optical rotation and circular dichroism (CD) are powerful chiroptical techniques used to analyze these chiral molecules, providing information on their optical purity and absolute configuration.

Optical Rotation measures the extent to which a chiral compound rotates the plane of polarized light. libretexts.org This property is known as optical activity and is measured using a polarimeter. libretexts.org Each enantiomer of a chiral molecule will rotate light to an equal magnitude but in opposite directions. libretexts.org A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive, showing no rotation. The specific rotation ([α]) is a standardized value that depends on temperature, the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm), solvent, and concentration. suniv.ac.in By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the sample's optical purity or enantiomeric excess (ee). libretexts.org

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left and right circularly polarized light by a chiral sample. youtube.com This technique is particularly sensitive to the three-dimensional structure of molecules. mpg.de The chromophores in this compound—namely the ketone, ester, and phenylacetylene (B144264) groups—will interact with circularly polarized light to produce a unique CD spectrum. This spectrum is a plot of the difference in absorption versus wavelength and can reveal characteristic positive or negative peaks known as Cotton effects. The sign and intensity of these effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum to those of structurally similar compounds with known configurations or to theoretical predictions, the absolute stereochemistry (R/S designation) of the enantiomers can be assigned.

Interactive Table: Application of Chiroptical Techniques

| Technique | Principle | Primary Application | Key Parameter Measured |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral substance. | Determination of optical purity/enantiomeric excess. | Specific Rotation ([α]) |

| Circular Dichroism | Measures the differential absorption of left and right circularly polarized light. | Determination of absolute configuration (R/S). | Molar Ellipticity ([θ]) or Differential Absorbance (ΔA) |

Mechanistic Investigations of Reactions Involving Methyl 4 Oxo 6 Phenylhex 5 Ynoate

Elucidation of Reaction Pathways and Intermediate Structures

The reactivity of methyl 4-oxo-6-phenylhex-5-ynoate is dominated by the interplay between its ketone and activated alkyne functionalities. A key reaction pathway involves the intramolecular cyclization, where an enolate formed at the α-position to the ketone attacks the internal alkyne. This process can theoretically lead to different ring sizes, and its pathway is often clarified using a combination of experimental and computational methods.

DFT (Density Functional Theory) calculations are frequently employed to map the potential energy surfaces of such reactions. These computational studies help to predict the most probable transition states and intermediates, offering a theoretical basis for experimentally observed product distributions. For instance, calculations can determine the relative energy barriers for different cyclization modes, such as a 5-exo-dig versus a 6-endo-dig pathway, thereby predicting the regiochemical outcome.

Experimentally, the structures of intermediates are probed using spectroscopic techniques. Low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes allow for the direct observation of transient species, providing tangible proof for proposed mechanisms. In the case of γ-keto-alkynyl esters, the formation of cyclic intermediates or products is readily confirmed by the appearance of characteristic signals in ¹H and ¹³C NMR spectra, indicating the formation of new C-C bonds and the loss of the alkyne moiety.

Role of Catalysis in Stereocontrol, Regioselectivity, and Efficiency

Catalysis is essential for controlling the stereochemistry, regioselectivity, and efficiency of reactions involving this compound. The choice of catalyst can steer a reaction toward a single, desired product.

Stereocontrol: Asymmetric catalysis is paramount for achieving high enantioselectivity. For the reduction of the ketone in γ-keto esters, chiral catalysts are widely used. Ruthenium and Iridium complexes with chiral ligands have been shown to be effective for the asymmetric hydrogenation of β-keto esters, a principle that extends to γ-keto systems. acs.org These catalysts create a chiral environment that forces the hydrogenation to occur from a specific face of the carbonyl group, leading to one enantiomer in high excess.

Regioselectivity: Catalysts can also dictate the regiochemical outcome of a reaction. In metal-catalyzed cyclizations, the nature of the metal and its ligands can determine which part of the molecule reacts. For example, gold and platinum catalysts, known for their ability to activate alkynes, can promote cyclization reactions with high regioselectivity.

Efficiency: Catalysts increase reaction rates, enabling transformations to proceed under milder conditions with greater efficiency. For the alkyne portion of the molecule, palladium catalysts are highly effective for cross-coupling reactions like the Sonogashira or Heck reactions, allowing for the efficient formation of new carbon-carbon bonds.

Below is a table summarizing typical catalytic systems used for key transformations of related keto-esters.

| Transformation | Catalyst System | Typical Outcome |

| Asymmetric Ketone Reduction | Ru(II)-BINAP | High enantioselectivity (>95% ee) |

| Alkyne Cyclization | AuCl₃/PPh₃ | Regioselective formation of cyclic products |

| Cross-Coupling (Alkyne) | Pd(PPh₃)₄/CuI | High yield of coupled product |

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of reactions with this compound can often be directed by choosing conditions that favor either the kinetic or the thermodynamic product. wikipedia.org

Kinetic vs. Thermodynamic Control: This principle is particularly relevant in the deprotonation of the ketone to form an enolate. wikipedia.org The molecule has two α-protons, one more sterically hindered than the other.

Kinetic Control: Using a bulky, strong, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate. This is the enolate formed by removing the more accessible, less sterically hindered proton, because this process has a lower activation energy and happens faster. wixsite.comyoutube.com

Thermodynamic Control: Using a smaller, weaker base (like sodium ethoxide) at higher temperatures allows an equilibrium to be established. This favors the formation of the more stable, more substituted thermodynamic enolate. wikipedia.orgwixsite.com This enolate is more stable due to the greater substitution of the resulting double bond. wixsite.com

The choice between these conditions is critical for controlling the regioselectivity of subsequent reactions, such as alkylation or aldol (B89426) additions. A reaction's product distribution changing over time is an indicator of an equilibration mechanism and the potential for thermodynamic control. wikipedia.orglibretexts.org

| Control Type | Conditions | Product Formed | Rationale |

| Kinetic | Bulky Base (LDA), Low Temp (-78°C) | Less substituted enolate | Forms faster (lower activation energy) wikipedia.orgwixsite.com |

| Thermodynamic | Small Base (NaOEt), Room Temp | More substituted enolate | More stable product (lower overall energy) wikipedia.orgwixsite.com |

Stereochemical Outcome Analysis and Factors Influencing Diastereoselectivity

When reactions of this compound create a new stereocenter, and one already exists, the diastereoselectivity of the reaction becomes a critical factor. The reduction of the ketone to a secondary alcohol is a common example.

The diastereoselective reduction of γ-keto amides and esters has been studied, providing insight into the factors that control the stereochemical outcome. clockss.org The stereochemistry of the final γ-hydroxy product often depends on the reducing agent and the existing stereochemistry in the molecule.

Factors Influencing Diastereoselectivity:

Substrate Control: The existing stereocenters in the molecule can direct the approach of a reagent to one face of the ketone, leading to a preference for one diastereomer.

Reagent Control: The choice of reducing agent is critical. For example, reductions of similar γ-keto amides with Diisobutylaluminium hydride (DIBAH) can show different selectivity compared to reductions with Lithium aluminium hydride (LiAlH₄). clockss.org In one study on a related system, reduction with LiAlH₄ gave a diastereomeric ratio of 84:16. clockss.org

Chelation Control: In some cases, a reagent can coordinate with both the ketone's oxygen and another heteroatom in the molecule, forming a rigid cyclic intermediate. This chelation control can lock the conformation of the molecule and lead to a highly selective attack from the less hindered face.

The resulting diastereomeric ratio is typically quantified using ¹H NMR spectroscopy or chromatographic methods like HPLC.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Geometry Optimization using Quantum Chemical Methods

Molecular modeling of methyl 4-oxo-6-phenylhex-5-ynoate begins with constructing its 3D structure. The geometry of the molecule is then optimized using quantum chemical methods to find the most stable arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For a molecule like this compound, which possesses several rotatable bonds, multiple conformations may exist. libretexts.org These different spatial arrangements, known as conformers or rotamers, can interconvert through rotation around single bonds. libretexts.orglumenlearning.com A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most stable conformer. lumenlearning.com

Due to the presence of the ester group, different orientations of the methyl group relative to the carbonyl group can be expected. Studies on simple methyl esters, such as methyl butanoate, have utilized Raman spectroscopy and quantum-chemical predictions to quantify these conformational preferences. mdpi.com These studies have shown that even for relatively small esters, multiple conformations can coexist, and their relative populations can be influenced by factors like temperature. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can provide valuable insights into a molecule's reactivity, spectroscopic properties, and other electronic characteristics. For this compound, DFT calculations would typically be performed at a level of theory such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. ijcce.ac.ir

Electronic Structure: DFT calculations can determine key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Spectroscopic Parameters: DFT can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: Calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. For instance, the characteristic stretching frequencies of the carbonyl (C=O) groups of the ketone and ester, as well as the carbon-carbon triple bond (C≡C) of the alkyne, can be predicted.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra. ijcce.ac.ir The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. ijcce.ac.ir

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry provides a powerful tool for exploring the mechanisms of chemical reactions. For this compound, which is a β-keto ester, several reactions are of interest, such as enolate formation and subsequent alkylation or condensation reactions. fiveable.me

Transition State Analysis: A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. researchgate.net Locating the transition state structure is a key step in understanding a reaction mechanism. Frequency calculations are performed on the optimized transition state structure; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For example, in the context of reactions involving β-keto esters, computational studies have been used to analyze the energetics of processes like transesterification and other palladium-catalyzed transformations. nih.govnih.gov These studies help in understanding the feasibility of different reaction pathways and the factors that control selectivity. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, dictated by its various possible conformations, plays a significant role in its physical and chemical properties. libretexts.org Conformational analysis involves the systematic study of the different conformations of a molecule and their relative energies. libretexts.orglumenlearning.com

For this compound, rotations around several single bonds contribute to its conformational flexibility:

The C-C bonds within the hexanoate (B1226103) chain.

The C-O bond of the ester group.

The relative stability of different conformers is determined by a combination of factors, including: libretexts.org

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. libretexts.org

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. libretexts.org

Intramolecular Interactions: Non-covalent interactions such as hydrogen bonding or dipole-dipole interactions can stabilize certain conformations.

Report on the Chemical Compound “this compound”

Subject: Analysis of Research Findings for this compound

Following a comprehensive literature review and targeted search for the chemical compound This compound , it has been determined that there is a notable absence of published scientific research detailing its specific applications within the advanced organic synthesis and chemical biology topics provided.

Extensive searches were conducted to identify the role of this compound in the following areas:

Applications in Advanced Organic Synthesis and Chemical Biology

Synthesis of Non-Proteinogenic Amino Acid Derivatives:The synthesis of non-proteinogenic amino acids is a significant field in chemical biology.frontiersin.orgwikipedia.orgresearchgate.netmdpi.comnih.govResearch articles describe various strategies for creating these complex molecules, but none of the identified studies employ Methyl 4-oxo-6-phenylhex-5-ynoate.

Stereo-Defined Beta-Hydroxy-Alpha-Amino Acids:Multiple methods for the stereoselective synthesis of β-hydroxy-α-amino acids exist, often involving aldol (B89426) reactions or rearrangements from different starting materials like β-amino-α-keto esters or pseudoephenamine glycinamide.nih.govrsc.orgnih.govNone of the reviewed methodologies utilize this compound.

Based on the performed searches, this compound appears to be a chemical compound that is commercially available but lacks a significant body of published research detailing its application in the specific, advanced areas of organic synthesis and chemical biology outlined in the request. The available information is limited to its basic chemical properties and suppliers. Therefore, it is not possible to generate a scientifically accurate article on its applications as requested, due to the absence of primary research data.

Contributions to Diversity-Oriented Synthesis and Scaffold Generation

While specific research detailing the extensive contributions of this compound to diversity-oriented synthesis (DOS) and scaffold generation is not prominently documented in publicly available literature, its structural motifs as an alkynyl ketone suggest a significant potential role in these fields. The principles of DOS rely on the ability of a starting molecule to undergo a variety of chemical transformations to produce a library of structurally diverse compounds. Alkynyl ketones are valuable precursors in this regard due to the reactivity of both the ketone and the alkyne functional groups, which can be manipulated to generate a wide array of molecular skeletons.

The general class of alkynyl ketones serves as a versatile platform for the synthesis of various heterocyclic structures. The inherent reactivity of the ynone functionality allows for a multitude of transformations, including cyclization reactions to form heterocycles, which are privileged scaffolds in medicinal chemistry. These transformations can be achieved under various catalytic conditions, including metal-catalyzed and metal-free systems.

In the context of diversity-oriented synthesis, a key strategy involves the use of a central building block that can be elaborated into a variety of distinct molecular frameworks. The dual reactivity of a compound like this compound would, in principle, allow for such divergent synthesis pathways. For instance, the ketone functionality can undergo reactions such as aldol condensations, Wittig reactions, or reductive aminations, while the phenyl-substituted alkyne can participate in cycloadditions, Sonogashira couplings, or hydration reactions to introduce further complexity and diversity.

Although direct studies on this compound are scarce, the broader family of compounds containing alkynyl moieties has been shown to be instrumental in generating novel polycyclic systems and linear-fused heterocyclic ring systems. These methods often involve cascade reactions where multiple bonds and rings are formed in a single operation, a highly desirable feature in efficient library synthesis for drug discovery. The generation of diverse scaffolds from simple, readily available starting materials is a cornerstone of modern synthetic chemistry, and alkynyl ketones fit this profile well.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.